7-(4-hydroxyphenyl)hepta-2,4,6-trienal
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Overview
Description
7-(4-hydroxyphenyl)hepta-2,4,6-trienal is a polyphenolic compound with the chemical formula C13H12O2 and a molecular weight of 200.2. This compound is known for its unique structure, which includes a hepta-2,4,6-trienal backbone with a hydroxyphenyl group attached at the 7th position. It is also referred to as trans-4,4’-dihydroxystilbene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxyphenyl)hepta-2,4,6-trienal typically involves the condensation of appropriate aldehydes and phenols under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the aldehyde and phenol react to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxyphenyl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
7-(4-hydroxyphenyl)hepta-2,4,6-trienal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 7-(4-hydroxyphenyl)hepta-2,4,6-trienal involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trans-4,4’-dihydroxystilbene: Shares a similar structure but differs in the position of the hydroxy groups.
Resveratrol: Another polyphenolic compound with antioxidant properties.
Curcumin: Known for its anti-inflammatory and anticancer activities.
Uniqueness
7-(4-hydroxyphenyl)hepta-2,4,6-trienal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
69963-42-4 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2E,4E,6E)-7-(4-hydroxyphenyl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C13H12O2/c14-11-5-3-1-2-4-6-12-7-9-13(15)10-8-12/h1-11,15H/b2-1+,5-3+,6-4+ |
InChI Key |
ZVJPTMYLOXLINF-CRQXNEITSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C=C/C=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=CC=O)O |
Purity |
95 |
Origin of Product |
United States |
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